molecular formula C14H17NOS B1680385 N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide CAS No. 180304-07-8

N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide

Cat. No. B1680385
M. Wt: 247.36 g/mol
InChI Key: PICRXJDULXLJCZ-UHFFFAOYSA-N
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Description

N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide, also known as S-22153, is a chemical compound with the molecular formula C14H17NOS and a molecular weight of 247.36169 . It is a derivative of benzothiophene, a five-membered heteroaromatic compound containing a sulfur atom .


Molecular Structure Analysis

The molecular structure of N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide is characterized by a benzothiophene core with an ethyl group at the 5-position and an acetamide group attached to the 2-position via an ethyl linker .

Scientific Research Applications

Chemical Structure and Molecular Interactions

The compound's chemical structure, featuring a benzothiophene ring and acetamide groups, exhibits certain conformational characteristics. The dihedral angles between the thiophene ring and the ethyl ester and acetamide groups in a related compound indicate minimal steric hindrance, leading to a stable molecular structure. The cyclohexene ring in this context adopts a half-chair conformation, and intramolecular hydrogen bonding contributes to the molecule's stability (Mukhtar et al., 2012).

Analgesic Potential

Research into acetamide derivatives demonstrates the potential analgesic properties of these compounds. In a study on certain acetamide derivatives, including those with a benzothiazole component similar to N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide, significant analgesic effects were observed in response to thermal, mechanical, and chemical nociceptive stimuli. These effects were quantified using hot-plate, tail-clip, and acetic acid-induced writhing tests, suggesting the compound's potential in pain management (Kaplancıklı et al., 2012).

Antimicrobial and Hemolytic Properties

The antimicrobial potential of N-substituted derivatives of acetamides is well-documented, with several studies demonstrating their effectiveness against various microbial strains. One such study highlighted the antimicrobial and hemolytic activity of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, revealing their potential in combating microbial infections while maintaining low cytotoxicity, making them suitable for further biological screening (Rehman et al., 2016).

Safety And Hazards

Specific safety and hazard information for N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide is not available in the search results .

Future Directions

Benzothiophene derivatives, such as N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide, have shown a wide range of therapeutic properties, making them a topic of interest for medicinal chemists. The synthesis and characterization of novel benzothiophene derivatives with wider therapeutic activity is an ongoing area of research .

properties

IUPAC Name

N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-3-11-4-5-14-13(8-11)12(9-17-14)6-7-15-10(2)16/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICRXJDULXLJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)SC=C2CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Posa - 2021 - search.proquest.com
Pain is a feeling characterized by uncomfortable sensations in the body. It involves the activation of the central and peripheral nervous systems and it may be short lasting or chronic. …
Number of citations: 2 search.proquest.com

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